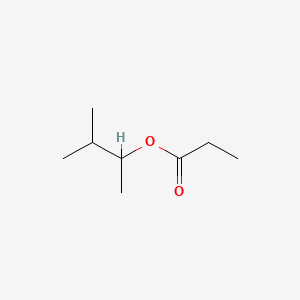

Propanoic acid, 1,2-dimethylpropyl ester

Description

Propanoic acid, 1,2-dimethylpropyl ester (CAS: 5343-96-4, 5929-72-6), also known as 1,2-dimethylpropyl acetate or acetic acid 3-methyl-but-2-yl ester, is an ester derivative of propanoic acid. Its molecular formula is C₇H₁₄O₂, with an average molecular weight of 130.187 g/mol and a ChemSpider ID of 190139 . The compound features a branched alkyl chain (1,2-dimethylpropyl group) attached to the ester functional group, which influences its physical and chemical properties, such as volatility and solubility. It is structurally distinct from linear-chain esters due to its steric hindrance and lower polarity.

Properties

CAS No. |

66576-70-3 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

3-methylbutan-2-yl propanoate |

InChI |

InChI=1S/C8H16O2/c1-5-8(9)10-7(4)6(2)3/h6-7H,5H2,1-4H3 |

InChI Key |

RYYMZRUXQWULCT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OC(C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanoic acid, 1,2-dimethylpropyl ester can be synthesized through the esterification reaction between propanoic acid and 1,2-dimethylpropanol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The reaction is as follows:

Propanoic acid+1,2-dimethylpropanolH2SO4Propanoic acid, 1,2-dimethylpropyl ester+Water

Industrial Production Methods

In an industrial setting, the esterification process can be optimized by using excess alcohol to drive the reaction to completion. Additionally, the reaction mixture is often heated to increase the reaction rate. The ester can be purified by distillation.

Chemical Reactions Analysis

Types of Reactions

Hydrolysis: Propanoic acid, 1,2-dimethylpropyl ester can undergo hydrolysis in the presence of an acid or base to yield propanoic acid and 1,2-dimethylpropanol.

Transesterification: This ester can react with another alcohol to form a different ester and alcohol.

Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Reduction: Reducing agents like LiAlH4.

Major Products

Hydrolysis: Propanoic acid and 1,2-dimethylpropanol.

Transesterification: A different ester and alcohol.

Reduction: Alcohols.

Scientific Research Applications

Propanoic acid, 1,2-dimethylpropyl ester has various applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug formulations and as a flavoring agent in pharmaceuticals.

Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of propanoic acid, 1,2-dimethylpropyl ester involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release propanoic acid and 1,2-dimethylpropanol, which can then participate in further biochemical pathways. The ester bond is susceptible to nucleophilic attack, leading to its cleavage and the formation of the corresponding acid and alcohol.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Key Observations :

- Branching : The 1,2-dimethylpropyl group in the target compound provides moderate steric hindrance compared to the more hindered 2,2-dimethylpropyl variant .

- Functional Groups : Esters with hydroxyl (e.g., 585-24-0) or isocyanato (e.g., 53961-23-2) groups exhibit higher reactivity and polarity .

- Chain Length: Butanoic acid derivatives (C₉H₁₈O₂) have higher molecular weights and likely lower volatility than the target compound .

Physical and Chemical Properties

Volatility and Solubility

- The target compound’s branched structure reduces its polarity, making it less soluble in water compared to hydroxyl-containing esters (e.g., 585-24-0) but more volatile than long-chain esters like tetradecanoic acid,2,2-dimethylpropyl ester (CAS: 116518-82-2) .

- Linear esters (e.g., propanoic acid, butyl ester) are more volatile due to weaker intermolecular forces, whereas branching in 1,2-dimethylpropyl esters increases boiling points slightly .

Reactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.